molecular formula C15H20ClFN2O B5184778 N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide

N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide

Cat. No.: B5184778
M. Wt: 298.78 g/mol
InChI Key: CZQOOMWYHYUSME-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide is a synthetic organic compound characterized by the presence of a chloro-fluoro substituted phenyl ring and a cyclohexyl-methylamino group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride to form N-(3-chloro-4-fluorophenyl)chloroacetamide.

    Amination Reaction: The intermediate is then reacted with cyclohexylmethylamine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-4-methylbenzamide: This compound shares the chloro-fluoro substituted phenyl ring but differs in the amide substituent.

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another compound with a similar phenyl ring but a different heterocyclic structure.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O/c1-19(12-5-3-2-4-6-12)10-15(20)18-11-7-8-14(17)13(16)9-11/h7-9,12H,2-6,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQOOMWYHYUSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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